![molecular formula C20H21N3O4 B2375890 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1202978-13-9](/img/structure/B2375890.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a benzo[d][1,3]dioxol-5-yl group, a propionyl group, and a tetrahydroquinolin-7-yl group linked together by a urea moiety . These groups are common in organic chemistry and are found in a variety of chemical compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate benzo[d][1,3]dioxol-5-yl and tetrahydroquinolin-7-yl derivatives with a suitable isocyanate or isothiocyanate .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of the benzo[d][1,3]dioxol-5-yl, propionyl, tetrahydroquinolin-7-yl, and urea groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the presence of the benzo[d][1,3]dioxol-5-yl, propionyl, tetrahydroquinolin-7-yl, and urea groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the benzo[d][1,3]dioxol-5-yl, propionyl, tetrahydroquinolin-7-yl, and urea groups .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthesis of Dialkyl 2,2′-[Carbonylbis(azanediyl)]dibenzoates : A study by Khouili et al. (2021) demonstrates the synthesis of urea derivatives via Curtius rearrangement, leading to new alkyl derivatives with potential in chemical synthesis and pharmaceuticals Khouili et al., 2021.
Medium-Ring Nitrogen Heterocycles : Research by Hall et al. (2016) showcases the generation of medium-ring nitrogen heterocycles through migratory ring expansion, highlighting the versatility of urea derivatives in constructing complex nitrogenous rings Hall et al., 2016.
Unique Regioselectivity in Alkylation of Amines : Lahm and Opatz (2014) discovered the benzoxazole moiety acting as a removable directing group, facilitating selective C(sp3)-H alkylation adjacent to nitrogen in secondary amines, illustrating chemical modification strategies Lahm & Opatz, 2014.
Biological Evaluation
Novel Urea and Bis-Urea Primaquine Derivatives : A study by Perković et al. (2016) on primaquine derivatives with urea or bis-urea functionalities reveals significant antiproliferative effects against various cancer cell lines, underscoring the therapeutic potential of urea derivatives in oncology Perković et al., 2016.
Acetylcholinesterase Inhibitors : Research by Vidaluc et al. (1995) into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas indicates their potency as acetylcholinesterase inhibitors, highlighting applications in treating neurodegenerative disorders Vidaluc et al., 1995.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-2-19(24)23-9-3-4-13-5-6-14(10-16(13)23)21-20(25)22-15-7-8-17-18(11-15)27-12-26-17/h5-8,10-11H,2-4,9,12H2,1H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGHWKXMAFWDKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

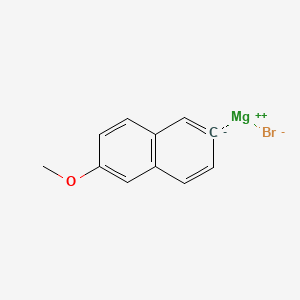
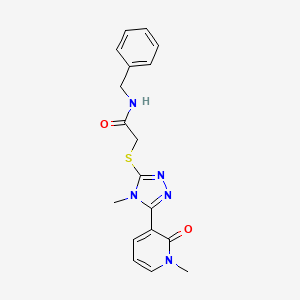
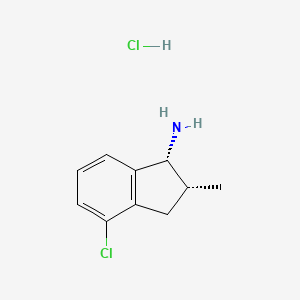

![4-[4-(Azetidin-3-yl)piperazin-1-yl]-3-chlorobenzonitrile](/img/structure/B2375815.png)
![N-(2-furylmethyl)-4-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2375816.png)
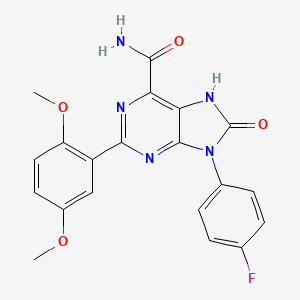
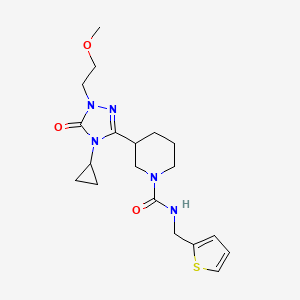
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2375821.png)
![N-(3,4-dichlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2375822.png)
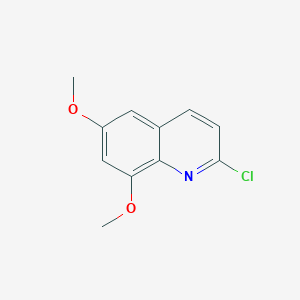
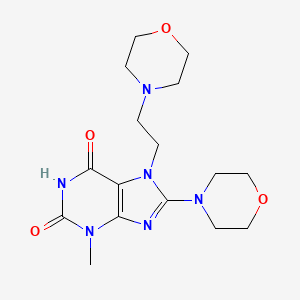
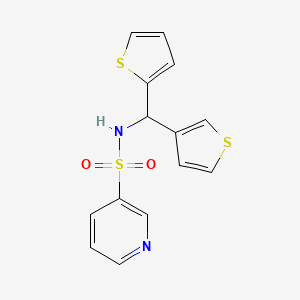
![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide](/img/structure/B2375829.png)